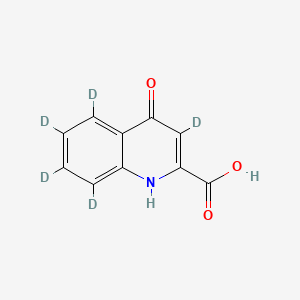

Kynurenic-3,5,6,7,8-D5 acid

Overview

Description

Kynurenic-3,5,6,7,8-D5 acid (KYNA-d5) is a deuterated isotopologue of kynurenic acid (KYNA), a tryptophan metabolite in the kynurenine pathway. KYNA acts as a broad-spectrum antagonist at NMDA and α7 nicotinic acetylcholine receptors and an agonist at GPR35/CXCR8 receptors, playing roles in neuroprotection, immunomodulation, and redox regulation . The deuterium substitution at positions 3,5,6,7,8 enhances metabolic stability, making KYNA-d5 valuable as an internal standard in mass spectrometry for quantifying endogenous KYNA levels in biological matrices . Unlike structural analogues designed for therapeutic use, KYNA-d5 primarily serves analytical and research purposes, enabling precise tracking of KYNA metabolism and pharmacokinetics without altering its intrinsic receptor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kynurenic-3,5,6,7,8-D5 acid typically involves the deuteration of kynurenic acid. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Kynurenic-3,5,6,7,8-D5 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions

Major Products:

Oxidation: Quinolinic acid derivatives.

Reduction: Reduced forms of kynurenic acid.

Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Neuroprotective Properties

Kynurenic acid has been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it can modulate neurotransmitter systems and protect against excitotoxicity.

- Mechanism of Action : Kynurenic acid acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and a non-competitive inhibitor of α7-nicotinic acetylcholine receptors. This dual action helps to regulate neurotransmitter levels and prevent neuronal damage caused by excessive glutamate signaling .

- Case Study : A study demonstrated that chronic administration of a synthetic analog of kynurenic acid reduced tau hyperphosphorylation in tau transgenic rats. This suggests potential therapeutic applications for conditions like Alzheimer's disease and other tauopathies .

Immunomodulatory Effects

Kynurenic acid exhibits significant immunomodulatory properties, influencing various immune pathways.

- Inflammation Modulation : Kynurenic acid has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, it decreased the levels of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in serum after lipopolysaccharide (LPS) administration in animal studies .

- Case Study : In vitro studies indicated that kynurenic acid could shift microglial activation from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is crucial for neuroprotection during inflammatory processes .

Applications in Psychiatric Disorders

Emerging evidence suggests that kynurenic acid may play a role in psychiatric disorders due to its effects on neurotransmitter systems.

- Schizophrenia : Research has linked altered kynurenine metabolism with schizophrenia. The modulation of NMDA receptor activity by kynurenic acid may contribute to the pathophysiology of this disorder .

- Depression and Anxiety : Kynurenic acid's ability to influence serotonin pathways suggests potential applications in treating mood disorders. Alterations in the kynurenine pathway have been observed in patients with depression, indicating a possible therapeutic target .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of kynurenic-3,5,6,7,8-D5 acid is essential for its application in research.

- Bioavailability : Studies show that deuterated forms may exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. This could enhance their stability and bioavailability in biological systems .

- Comparative Analysis : A study comparing the conversion rates of D-kynurenine to kynurenic acid revealed that different tissues exhibit varying efficiencies in metabolizing these compounds. This highlights the importance of tissue-specific studies when evaluating the therapeutic potential of kynurenic analogs .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Neuroprotection | Antagonism at NMDA receptors; protection against excitotoxicity | Reduced tau hyperphosphorylation in transgenic rats |

| Immunomodulation | Inhibition of pro-inflammatory cytokines; modulation of microglial activation | Shift from M1 to M2 phenotype |

| Psychiatric Disorders | Potential role in schizophrenia and mood disorders | Altered kynurenine metabolism linked to depression |

| Pharmacokinetics | Enhanced stability and bioavailability due to deuteration | Tissue-specific metabolism efficiency observed |

Mechanism of Action

Kynurenic-3,5,6,7,8-D5 acid exerts its effects primarily through its interaction with various receptors in the central nervous system. It acts as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. Additionally, it has been shown to interact with the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. These interactions result in the modulation of excitatory neurotransmission, providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of KYNA-d5 and related compounds is summarized in Table 1.

Key Research Findings

- Metabolic Stability: KYNA-d5 exhibits prolonged stability in vivo compared to KYNA due to deuterium substitution, reducing hydrogen-deuterium exchange rates .

- Receptor Specificity : C-3 substituted derivatives (e.g., 4-urea-5,7-dichlorokynurenic acid) show enhanced selectivity for the glycine modulatory site of NMDA receptors, offering targeted anticonvulsant effects . In contrast, KYNA and KYNA-d5 act broadly across NMDA, α7nAChR, and GPR35 pathways .

- Functional Outcomes: Elevated KYNA levels impair cognition by over-inhibiting NMDA receptors, while SZR-104 and C-3 derivatives balance neuroprotection with reduced cognitive side effects . Quinolinic acid, conversely, exacerbates excitotoxicity, highlighting the dual roles of kynurenine pathway metabolites .

Clinical and Preclinical Implications

- SZR-104 : Demonstrated efficacy in inhibiting epileptiform activity post-systemic administration, outperforming KYNA in CNS bioavailability .

- KYNA-d5 : Used to elucidate KYNA dynamics in diabetes models, where reduced KYNA synthesis by hypoglycemic agents correlates with cognitive improvements .

Limitations and Challenges

- BBB Limitations : KYNA and KYNA-d5 require structural modifications (e.g., SZR-104) or prodrug strategies for CNS applications due to poor BBB penetration .

- Dual Roles of KYNA : While neuroprotective, excessive KYNA disrupts glutamatergic signaling, necessitating precise dosing in therapeutic contexts .

Biological Activity

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway, which is derived from the amino acid tryptophan. The compound Kynurenic-3,5,6,7,8-D5 acid represents a deuterated form of kynurenic acid that is used primarily in research to study the biological activity and metabolism of KYNA. This article explores the biological activity of this compound through various studies and findings.

Overview of Kynurenic Acid

Kynurenic acid is known for its neuroprotective properties and its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. It modulates neurotransmitter systems and has been implicated in various neurological and psychiatric disorders. The deuterated version, this compound, serves as a stable isotope internal standard in analytical chemistry to accurately quantify endogenous kynurenic acid levels in biological matrices.

Biological Activities

1. Neuroprotective Effects:

Kynurenic acid has been shown to exert neuroprotective effects by inhibiting excitotoxicity mediated by glutamate. Studies indicate that KYNA can protect against neuronal damage in conditions such as Alzheimer's disease and bipolar disorder by modulating inflammatory responses and neuronal signaling pathways .

2. Modulation of Neuroinflammation:

Research indicates that KYNA can significantly reduce neuroinflammation. In a study involving tau transgenic rats, the administration of a synthetic analog of kynurenic acid reduced tau hyperphosphorylation and astrogliosis, suggesting potential therapeutic applications for tauopathies . This modulation occurs through the transformation of microglia to an anti-inflammatory phenotype (M2) and inhibition of pro-inflammatory cytokines .

3. Impact on Cognitive Function:

Kynurenine metabolites have been associated with cognitive deficits in various psychiatric conditions. In patients with schizophrenia and major depressive disorder (MDD), dysregulation of kynurenine metabolism was observed, indicating that alterations in KYNA levels may correlate with cognitive impairments .

Case Studies

Case Study 1: Kynurenic Acid in Bipolar Disorder

A study found that indices of neuroprotective kynurenine metabolites were abnormally reduced in individuals with bipolar disorder. This reduction was positively correlated with hippocampal volume, suggesting that altered kynurenine metabolism may impact brain structure and function in mood disorders .

Case Study 2: Neuroprotective Mechanisms

In mouse models of Alzheimer's disease and Huntington's disease, KYNA was shown to suppress microglial activation and limit neuronal loss. This effect was attributed to decreased levels of quinolinic acid (QA), a neurotoxic metabolite of the kynurenine pathway .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. How is Kynurenic-3,5,6,7,8-D5 acid synthesized, and what purity standards are critical for research use?

- Methodological Answer : Synthesis involves deuteration at positions 3,5,6,7,8 via hydrogen-deuterium exchange or precursor substitution, achieving ≥98 atom% D purity (critical for minimizing isotopic interference). Analytical validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is required, with purity thresholds >97% (CP) for pharmacological studies. Contaminants must be below 0.1% to avoid off-target effects in receptor assays .

Q. What analytical techniques are recommended for quantifying Kynurenic-D5 acid in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. Optimize for the M+5 mass shift (due to 5 deuterium atoms) and employ reverse-phase columns (C18) with mobile phases of 0.1% formic acid in water/acetonitrile. Calibration curves should span 1–1000 ng/mL, with recovery rates >85% in plasma/brain homogenates .

Q. How does deuterium substitution at positions 3,5,6,7,8 affect the compound’s physicochemical properties?

- Methodological Answer : Deuteration increases molecular weight by ~5 Da (194.20 g/mol vs. 189.18 g/mol for non-deuterated form) and may alter solubility (e.g., reduced aqueous solubility by ~15%). Isotopic effects on hydrogen bonding can shift pKa by 0.2–0.5 units, requiring pH adjustments in buffer preparations. These changes necessitate revalidation of dissolution protocols for in vitro assays .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictory data on Kynurenic-D5 acid’s receptor binding affinities?

- Methodological Answer : Discrepancies in NMDA or α7 nicotinic acetylcholine receptor antagonism may arise from deuterium kinetic isotope effects (e.g., altered binding kinetics) or assay conditions (e.g., pH variations). Use parallel experiments with non-deuterated controls and surface plasmon resonance (SPR) to compare on/off rates. Validate findings in multiple cell lines (e.g., HEK293 vs. primary neurons) to isolate system-specific effects .

Q. How to design in vivo studies to investigate Kynurenic-D5 acid’s pharmacokinetics while controlling for isotopic effects?

- Methodological Answer : Conduct cross-over studies in rodent models comparing deuterated and non-deuterated forms. Measure plasma half-life (t1/2) via serial sampling over 24h and assess blood-brain barrier penetration using microdialysis. Account for deuterium-induced metabolic slowing (e.g., CYP450-mediated oxidation) by co-administering isotopically labeled probes .

Q. What methodological considerations are required when using Kynurenic-D5 acid as an internal standard in LC-MS/MS quantification?

- Methodological Answer : Ensure deuterium stability under extraction conditions (e.g., no back-exchange in acidic solvents). Validate matrix effects by spiking deuterated and non-deuterated forms into blank plasma. Use a minimum of 5-point calibration with deuterated internal standards to correct for ion suppression/enhancement. Cross-check against a second isotopic standard (e.g., 13C-labeled) to confirm accuracy .

Q. How does Kynurenic-D5 acid’s stability under various pH conditions impact experimental protocols?

- Methodological Answer : The compound degrades by <5% at pH 7.4 (24h, 25°C) but shows 20% degradation at pH <2 (simulating gastric fluid). For oral administration studies, use enteric-coated capsules. In cell culture, pre-test medium compatibility (e.g., DMEM vs. HBSS) and avoid freeze-thaw cycles >3x to prevent deuterium loss .

Q. What emerging applications exist for Kynurenic-D5 acid in neuropharmacology research?

- Methodological Answer : Recent studies link its endogenous analog to psychosis via GRK3 modulation and kynurenic acid elevation. Use deuterated forms to trace metabolic flux in tryptophan-kynurenine pathway models. Explore therapeutic potential in bipolar disorder by correlating deuterated tracer kinetics with fMRI-measured glutamate dynamics .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported IC50 values for NMDA receptor antagonism (e.g., 10 µM vs. 25 µM) may stem from deuterium-induced conformational changes in binding pockets. Resolve by repeating assays with uniform buffer systems (e.g., 25 mM HEPES, pH 7.2) and standardized receptor preparations (e.g., recombinant GluN1/GluN2B subunits) .

Q. Safety and Compliance

Properties

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)C(=O)O)[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857913 | |

| Record name | 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.